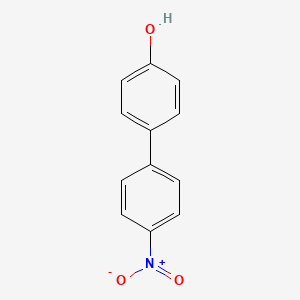

4-Hidroxi-4'-nitrobifenilo

Descripción general

Descripción

4-Hydroxy-4'-nitrobiphenyl is a biphenyl derivative characterized by a hydroxy group and a nitro group attached to the opposite ends of the biphenyl structure. This compound is of interest due to its potential applications in various fields, including material science and pharmaceuticals. The presence of both electron-donating (hydroxy) and electron-withdrawing (nitro) groups on the biphenyl system can significantly influence its physical, chemical, and biological properties .

Synthesis Analysis

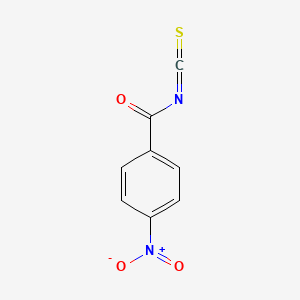

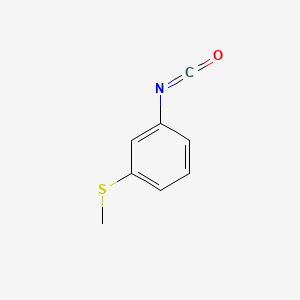

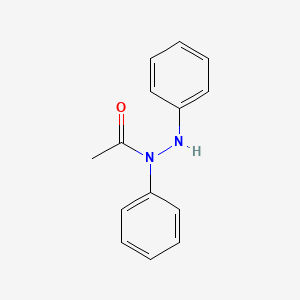

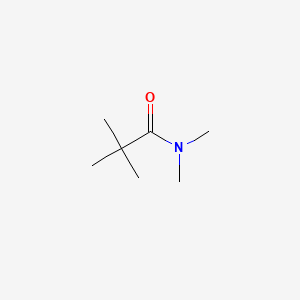

The synthesis of hydroxamic acids and ureas from carboxylic acids can be achieved through a Lossen rearrangement mediated by Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY). This method provides good yields without racemization under mild conditions and is compatible with various protecting groups. The byproducts from this process, including 4-nitrobenzenesulfonic acid, can be recycled, making the method environmentally friendly and cost-effective .

Molecular Structure Analysis

The molecular structure of 4-Hydroxy-4'-nitrobiphenyl and its potassium salt has been elucidated using single-crystal X-ray analysis. The compound crystallizes in a monoclinic space group with a layered structure. The biphenyl molecules are arranged in corrugated ribbons within layers, and the potassium salt exhibits a separation of ionic and polar moieties by biphenyl units, forming distinct layers .

Chemical Reactions Analysis

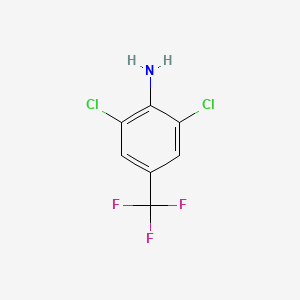

4-Hydroxy-4'-nitrobiphenyl can be produced through the photochemical reaction of biphenyl in aqueous nitrate solution. The reaction yields various hydroxynitrobiphenyls, some of which have shown mutagenicity toward S. typhimurium TA 98 without S-9 mix. The major products, however, were non-mutagenic nitrophenylphenols . Additionally, the Smiles rearrangement of 4-nitrophenyl N-hydroxycarbamate, which can be related to the chemistry of 4-Hydroxy-4'-nitrobiphenyl, involves the formation of a transient spiro Meisenheimer complex as a reaction intermediate .

Physical and Chemical Properties Analysis

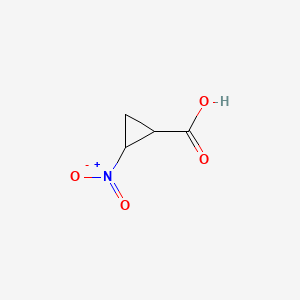

The physical and chemical properties of 4-Hydroxy-4'-nitrobiphenyl are influenced by its molecular structure. The intramolecular hydrogen bond between the nitro group and the hydroxy group can affect the compound's stability and reactivity. The crystal structure of a related compound, methyl 4-hydroxy-3-nitro-2-(4-nitrophenyl)-5-(1,1,1-triphenyl-λ5-phosphanylidene)-1,3-cyclopentadiene-1-carboxylate, shows an intramolecular hydrogen bond, which is a common feature in such nitro-hydroxy compounds . The crystallographic structure of 4-hydroxy-3-methylene-4-(p-nitrophenyl)butan-2-one provides additional insights into the conformation and packing of such molecules in the solid state .

Aplicaciones Científicas De Investigación

Fotoquímica y Fotofísica

4-Hidroxi-4'-nitrobifenilo: juega un papel significativo en la fotoquímica debido a su capacidad de sufrir un cruce intersistemático ultrarrápido. La presencia del grupo nitro mejora el acoplamiento espín-órbita entre los estados singletes excitados y el estado triplete, lo que lleva a la formación de un estado triplete excitado inferior de larga duración (T1) con alto rendimiento . Esta propiedad es particularmente útil en el estudio de la cinética de las reacciones fotoinducidas y puede aplicarse en el desarrollo de sensores fotoquímicos.

Monitoreo Ambiental

Este compuesto ha demostrado potencial como detector sensible y selectivo para contaminantes ambientales. Un marco metal-orgánico (MOF) basado en cadmio exhibe una excelente selectividad hacia This compound con un límite de detección de 50 nM en solución, lo que lo convierte en un candidato prometedor para el monitoreo de la contaminación ambiental y la detección de contaminantes orgánicos específicos .

Síntesis Orgánica

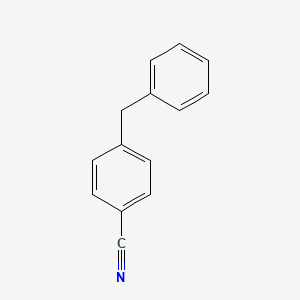

Como intermedio en la síntesis orgánica, This compound se puede sintetizar a partir de 1-Bromo-4-nitrobenceno y éster de pinacol de ácido 4-hidroxifenilborónico . Su estructura única lo convierte en un valioso bloque de construcción para sintetizar moléculas orgánicas más complejas, que se pueden utilizar en diversas reacciones y procesos químicos.

Fotocatálisis

Las propiedades fotoactivas de This compound lo convierten en un excelente candidato para aplicaciones fotocatalíticas. Se puede utilizar en la fotodegradación de colorantes como el azul de metileno, contribuyendo al tratamiento de aguas residuales y la eliminación de colorantes nocivos del medio ambiente .

Estudios de Transferencia de Protones

Se ha demostrado la capacidad del compuesto para transferir un protón al metanol en su estado triplete excitado, proporcionando información valiosa sobre los mecanismos de transferencia de protones en disolventes no acuosos. Este hallazgo es significativo para comprender los procesos biológicos y diseñar mejores catalizadores para la síntesis química .

Tecnologías de Detección y Sensores

Debido a su naturaleza fotoactiva, This compound se puede incorporar en sensores para detectar diversas sustancias. Su alta sensibilidad y selectividad lo hacen adecuado para aplicaciones en detección química, donde la detección rápida y precisa es crucial .

Safety and Hazards

Direcciones Futuras

The future directions for “4-Hydroxy-4’-nitrobiphenyl” could involve its use in the detection and degradation of organic pollutants. For instance, a cadmium (II)-based MOF, Cd-TCAA, was successfully prepared using this compound, and it was found to exhibit excellent selectivity and sensitivity towards 4-hydroxy-4’-nitrobiphenyl (HNBP) with a detection limit of 50 nM in solution .

Mecanismo De Acción

Target of Action

4-Hydroxy-4’-nitrobiphenyl (HNBP) is a compound that has been used as an intermediate in organic synthesis It has been used in the detection and degradation of organic pollutants , suggesting that it may interact with these substances as its primary targets.

Mode of Action

It has been shown to exhibit excellent selectivity and sensitivity towards organic pollutants . This suggests that HNBP may interact with these targets, possibly through chemical reactions, leading to their detection or degradation.

Biochemical Pathways

Its role in the detection and degradation of organic pollutants suggests that it may influence pathways related to pollutant metabolism or detoxification .

Result of Action

Its use in the detection and degradation of organic pollutants suggests that it may lead to the breakdown or removal of these substances at the molecular level .

Action Environment

The action of HNBP may be influenced by various environmental factors. For instance, its effectiveness in detecting and degrading organic pollutants may depend on the presence and concentration of these substances in the environment . Other factors, such as pH, temperature, and the presence of other chemicals, may also affect its action, efficacy, and stability.

Propiedades

IUPAC Name |

4-(4-nitrophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c14-12-7-3-10(4-8-12)9-1-5-11(6-2-9)13(15)16/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNDJDQOECGBUNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10192400 | |

| Record name | 4-Hydroxy-4'-nitrobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10192400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3916-44-7 | |

| Record name | 4′-Nitro[1,1′-biphenyl]-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3916-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-4'-nitrobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003916447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3916-44-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95704 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxy-4'-nitrobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10192400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-4'-nitrobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

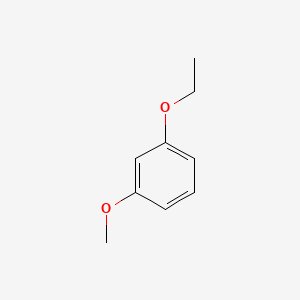

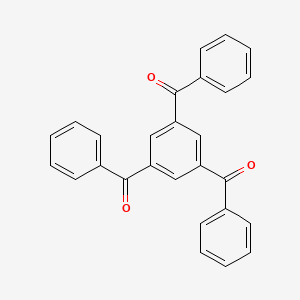

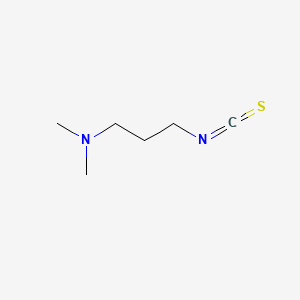

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Can 4-Hydroxy-4'-nitrobiphenyl be utilized for environmental remediation?

A: Yes, research indicates that cadmium(ii)-based metal-organic frameworks (MOFs) incorporating 4-Hydroxy-4'-nitrobiphenyl's parent compound, 4,4',4''-tricarboxyltriphenylamine (H3tca), demonstrate potential in environmental remediation. Specifically, a Cd-TCAA MOF exhibited promising photocatalytic activity in the degradation of methylene blue (MB), a common organic pollutant. [] This suggests that similar MOFs could be developed for the targeted degradation of other pollutants.

Q2: How does the structure of 4-Hydroxy-4'-nitrobiphenyl influence its ability to form non-centrosymmetric structures, and why is this significant?

A: 4-Hydroxy-4'-nitrobiphenyl, when complexed with molecules like 4-substituted pyridine-1-oxides, can form non-centrosymmetric crystal structures. These structures arise from the interplay of various intermolecular interactions, including hydrogen bonding (O‒H···O and C‒H···O) and phenyl···phenyl interactions. [] The specific arrangement of the 4-Hydroxy-4'-nitrobiphenyl and its complexing partner dictates the crystal packing and overall symmetry. This is significant because non-centrosymmetric materials are crucial for applications in nonlinear optics, specifically for phenomena like second harmonic generation (SHG), which is employed in laser technology and optical signal processing. []

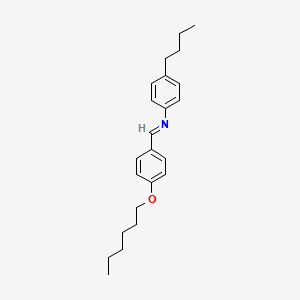

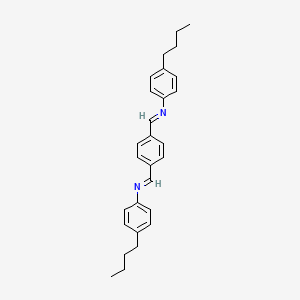

Q3: What makes 4-Hydroxy-4'-nitrobiphenyl suitable for liquid crystal applications?

A: 4-Hydroxy-4'-nitrobiphenyl serves as a building block for calamitic liquid crystals. When incorporated into a molecular structure with an alkoxy chain, the resulting compounds exhibit liquid crystalline phases. [] The presence of the polar nitro group in 4-Hydroxy-4'-nitrobiphenyl enhances intermolecular attractions, promoting the ordered arrangement characteristic of liquid crystals. [] This makes them potentially valuable in the development of displays, sensors, and other technologies reliant on the unique optical properties of liquid crystals.

Q4: How is 4-nitrobiphenyl, a related compound, biodegraded by microorganisms?

A: Microorganisms can utilize 4-nitrobiphenyl as a sole carbon source, breaking it down through a series of metabolic reactions. Gas chromatography-mass spectrometry analysis revealed intermediate metabolites like dihydroxylated derivatives, a hydroxy-oxo-hexanoic acid derivative, and 4-nitrocinnamic acid. [] This biodegradation pathway suggests that microorganisms possess enzymatic machinery capable of transforming the nitro group and cleaving the biphenyl ring structure, ultimately leading to the formation of simpler, less toxic compounds. []

Q5: How can transient absorption spectroscopy contribute to our understanding of 4-Hydroxy-4'-nitrobiphenyl's photochemistry?

A: Transient absorption spectroscopy can be employed to investigate the excited-state dynamics of 4-Hydroxy-4'-nitrobiphenyl, particularly in the presence of solvents like methanol. This technique can provide valuable information about the kinetics and mechanisms of proton transfer processes, which are often crucial in excited-state reactions. [] By studying these transient species and their lifetimes, researchers can gain deeper insights into the photophysical and photochemical properties of 4-Hydroxy-4'-nitrobiphenyl, paving the way for its potential use in applications like photocatalysis or as a photosensitive material.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(Trifluoromethyl)phenyl]methanethiol](/img/structure/B1295282.png)